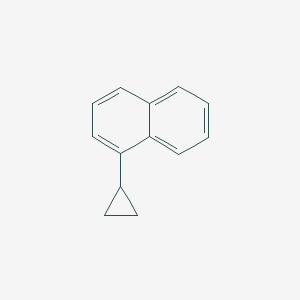

1-Cyclopropylnaphthalene

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-cyclopropylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12/c1-2-6-12-10(4-1)5-3-7-13(12)11-8-9-11/h1-7,11H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZZBXOLWBXJHEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562814 | |

| Record name | 1-Cyclopropylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25033-19-6 | |

| Record name | 1-Cyclopropylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25033-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopropylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclopropylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.217.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties of 1 Cyclopropylnaphthalene

1-Cyclopropylnaphthalene is typically a colorless to pale yellow liquid under standard conditions. organicintermediate.com The aromaticity of the naphthalene (B1677914) ring system confers significant thermodynamic stability to the molecule. organicintermediate.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂ |

| Molecular Weight | 168.23 g/mol nih.gov |

| Boiling Point | 152-154 °C (at 18 Torr) organicintermediate.comlookchem.com |

| Density | 1.110 g/cm³ organicintermediate.comlookchem.com |

| CAS Number | 25033-19-6 nih.gov |

| Appearance | Colorless to pale yellow liquid organicintermediate.com |

Mechanistic Investigations and Reactivity Studies of 1 Cyclopropylnaphthalene

Electronic and Steric Influences on Reactivity

The reactivity of a molecule is fundamentally governed by the distribution of electrons and the spatial arrangement of its atoms. solubilityofthings.com In 1-cyclopropylnaphthalene, both electronic and steric effects play a crucial role in dictating its chemical behavior. rsc.org

The cyclopropyl (B3062369) group, with its strained three-membered ring, possesses unique electronic properties. It can donate electron density to the adjacent naphthalene (B1677914) ring, influencing its reactivity in various chemical transformations. uomustansiriyah.edu.iqnumberanalytics.com This electron-donating nature can activate the aromatic system towards certain reactions.

However, the proximity of the cyclopropyl group to the peri-hydrogen on the naphthalene ring introduces significant steric hindrance. uomustansiriyah.edu.iqvt.edu This steric clash can influence the preferred conformation of the molecule and hinder the approach of reactants, thereby affecting reaction rates and pathways. uomustansiriyah.edu.iqnumberanalytics.comvt.edu For instance, in the neutral molecule, the cyclopropyl group adopts a conformation that is a compromise between the electronically favored bisected geometry and the sterically disfavored perpendicular orientation, resulting in a dihedral angle of approximately 54°. vt.edu This steric strain can be a driving force in reactions that lead to the opening of the cyclopropane (B1198618) ring, as this relieves the steric congestion.

Radical Cation Chemistry and Reactivity Profiles

The generation of radical cations from this compound opens up a rich and complex area of its chemistry, offering a window into its reactivity under oxidative conditions. researchgate.net

Electrochemical Generation and Characterization of Radical Cations

Electrochemical methods, such as cyclic voltammetry and linear sweep voltammetry, have been instrumental in the generation and characterization of the this compound radical cation. acs.orgrsc.org Anodic oxidation of this compound in an appropriate solvent system leads to the formation of its corresponding radical cation. vt.eduacs.orggrafiati.com The electrochemical behavior of this species, including its oxidation potential and the reversibility of its formation, provides valuable information about its stability and subsequent reactivity. vt.eduacs.org For instance, the cyclic voltammogram of this compound in acetonitrile (B52724) (CH3CN) displays an initial oxidation wave corresponding to the formation of the radical cation (1•+). vt.edu

Follow-up Reactions of Radical Cations (e.g., Methanolysis, Dimerization, Deprotonation, Rearrangement)

Once generated, the this compound radical cation can undergo a variety of follow-up reactions, including methanolysis, dimerization, deprotonation, and rearrangement. acs.orgbeilstein-journals.org

In the presence of a nucleophile like methanol (B129727) (CH3OH), the radical cation can undergo methanolysis, which involves the opening of the cyclopropane ring. acs.org This reaction ultimately leads to the formation of (1,3-dimethoxypropyl)naphthalene. acs.orgacs.org However, studies have shown that the rate of this nucleophile-induced ring opening is surprisingly slow. acs.orggrafiati.com

The decay of the this compound radical cation in acetonitrile has been found to follow second-order kinetics, suggesting that dimerization is a significant reaction pathway. vt.eduacs.org This process is zero-order in methanol, indicating that the nucleophilic attack by methanol occurs after the rate-determining step, which is likely the dimerization of the radical cation. vt.eduacs.orggrafiati.com

| Reactant | Reaction Type | Key Observations | Products |

|---|---|---|---|

| This compound Radical Cation | Methanolysis | Slow, nucleophile-induced ring opening. acs.orggrafiati.com | (1,3-dimethoxypropyl)naphthalene acs.orgacs.org |

| This compound Radical Cation | Dimerization | Second-order decay in acetonitrile. vt.eduacs.org | Dimeric products |

Stereoelectronic Effects on Cyclopropane Ring Opening

The opening of the cyclopropane ring in the radical cation is subject to stereoelectronic effects. nih.govsci-hub.se For efficient ring opening, the cyclopropyl group needs to adopt a specific orientation relative to the naphthalene ring system to allow for optimal orbital overlap. The preferred conformation for ring opening is the bisected conformation, where the plane of the cyclopropane ring is perpendicular to the plane of the aromatic ring. vt.edu

Interestingly, theoretical calculations (AM1) on the this compound radical cation suggest that there is no strong conformational preference, with the bisected and a 54° twisted conformation being nearly degenerate in energy. vt.edu This indicates that the molecule can readily access the conformation required for ring opening, suggesting that stereoelectronic factors are not the primary reason for the observed slow rate of ring opening. vt.edu The sluggishness is instead attributed to a product-like transition state where the positive charge is localized on the cyclopropyl group and cannot be effectively stabilized by the aromatic ring. acs.org

Catalytic Transformations Involving this compound

This compound can participate in various catalytic transformations, which offer efficient routes for the synthesis of more complex molecules. researchgate.netresearchgate.netlookchem.com

Mechanistic Insights into Metal-Catalyzed Processes

Metal-catalyzed reactions provide powerful tools for the functionalization of this compound. wikipedia.orgbeilstein-journals.orglibretexts.org Palladium and nickel-based catalysts have been employed in cross-coupling reactions to form C-C bonds. acs.orgnih.gov For example, nickel-catalyzed cross-coupling of 2-methoxynaphthalene (B124790) with cyclopropyl Grignard reagents has been shown to produce 2-cyclopropylnaphthalene, highlighting the potential for synthesizing such compounds via C-O bond cleavage. acs.org

Gold-catalyzed reactions have also emerged as a novel approach. A gold(III) catalyst can facilitate the reaction of 1-naphthylcarbenoids with alkenes to yield cyclopropylnaphthalenes. acs.org This methodology represents an alternative to traditional cross-coupling strategies. acs.org

Synergistic and Bifunctional Catalysis in this compound Transformations

As of the current body of scientific literature, specific research detailing the application of synergistic or bifunctional catalysis directly to the transformations of this compound is not extensively documented. However, the principles of these advanced catalytic strategies offer a conceptual framework for potential future investigations into the reactivity of this unique molecule.

Synergistic Catalysis: A Theoretical Application

Synergistic catalysis is a powerful strategy in which two separate catalysts concurrently activate both the nucleophile and the electrophile in a chemical reaction. princeton.edursc.orgwikipedia.orgnih.gov This dual activation can lead to novel transformations that are otherwise difficult to achieve. princeton.edursc.org In a hypothetical scenario involving this compound, a synergistic approach could be envisioned for reactions such as C-H functionalization. For instance, one catalyst could activate a C-H bond on the naphthalene ring, while a second catalyst activates a coupling partner. This strategy could potentially enable the introduction of various functional groups onto the aromatic core with high selectivity and efficiency.

Bifunctional Catalysis: A Conceptual Approach

Bifunctional catalysis employs a single catalytic species possessing two distinct functional groups that work in concert to facilitate a reaction. nih.govfrontiersin.org These catalysts often contain both an acidic and a basic site, or a Lewis acid and a Brønsted acid, allowing for the simultaneous activation of two different reactants or different parts of the same reactant. nih.gov

For this compound, a custom-designed bifunctional catalyst could theoretically be employed to promote ring-opening reactions of the cyclopropyl group. One functional site of the catalyst could coordinate to the cyclopropyl ring, making it more susceptible to nucleophilic attack, while the other functional site activates the incoming nucleophile. This could provide a pathway to selectively synthesize functionalized naphthalene derivatives.

Detailed research, including the screening of various catalyst combinations and reaction conditions, would be necessary to realize these conceptual transformations. The development of such catalytic systems would rely on a deep understanding of the mechanistic pathways and the electronic properties of this compound.

Computational Chemistry and Spectroscopic Characterization of 1 Cyclopropylnaphthalene Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become essential for predicting the behavior of molecules like 1-cyclopropylnaphthalene. nih.govspectroscopyonline.com These methods allow for the detailed examination of electronic structures, reaction mechanisms, and energy landscapes, offering a molecular-level understanding that complements experimental findings. nih.govchemrxiv.org

Density Functional Theory (DFT) is a powerful computational method used to investigate the structure and stability of transient species in chemical reactions. numberanalytics.com For this compound, DFT calculations have been instrumental in understanding its reactivity, particularly in reactions involving the cyclopropyl (B3062369) ring.

Studies on the free radical bromination of this compound show that the reaction proceeds exclusively through the opening of the three-membered ring, a process that can be modeled using DFT to understand the underlying stereoelectronic factors. vt.edu The mechanism of such reactions often involves the formation of radical cations as key reactive intermediates. vt.eduresearchgate.net The stability and subsequent reaction pathways of these intermediates are dictated by the distribution of spin and charge, which can be accurately calculated.

DFT modeling can predict the activation barriers for various steps in a reaction pathway. For instance, in related systems, DFT has been used to calculate the energy barriers for the dehydrogenation of methane (B114726) and the activation of water, demonstrating its utility in predicting reaction feasibility. csic.es By mapping the potential energy surface, researchers can identify the most favorable reaction pathways, such as associative mechanisms involving the formation of intermediate complexes. csic.esrsc.org These computational approaches are crucial for designing efficient synthetic routes and understanding reaction outcomes without the need for exhaustive experimental screening. monash.edu

The relative orientation of the cyclopropyl group and the naphthalene (B1677914) ring in this compound governs its stability and reactivity. Conformational analysis, the study of energy changes associated with bond rotation, reveals the most stable spatial arrangements of a molecule.

For this compound, two primary conformations are of interest: the "bisected" conformation, where the plane of the cyclopropyl ring is perpendicular to the naphthalene ring, and the "eclipsed" or perpendicular conformation. Computational studies have shown that the bisected conformation is the more stable of the two. vt.edu The energy barrier for the interconversion between these conformers has been calculated to be approximately 1.4 kcal/mol, indicating a relatively facile rotation at room temperature. vt.edu This low rotational barrier is significant when considering the potential for atropisomerism, which arises from hindered rotation around a single bond. nih.gov A calculated rotational energy barrier of 20 kcal/mol is often used as a threshold to determine if atropisomers can be isolated. nih.gov

| Conformer | Relative Energy (kcal/mol) | Note |

| Bisected | 0.0 | More stable, ground state conformation. |

| Perpendicular | ~1.4 | Higher in energy, transition state for rotation. vt.edu |

This interactive table summarizes the relative energies of the main conformers of this compound.

A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can aid in the interpretation of experimental data. nih.gov DFT methods can be used to calculate various parameters, including NMR chemical shifts and vibrational frequencies (IR/Raman). spectroscopyonline.comnih.govmdpi.com

The prediction of NMR spectra is a two-step process. First, the molecular geometry is optimized using a chosen DFT functional and basis set. nrel.gov Second, the magnetic shielding tensors for each nucleus are calculated. These raw shielding values (σ) are then converted to the more familiar chemical shifts (δ) using empirical scaling formulas. nrel.gov For example, established relationships for predicting carbon-13 and proton chemical shifts are:

¹³C: δ = 181.40 – 0.97σ

¹H: δ = 29.30 – 0.91σ nrel.gov

This approach allows for the theoretical prediction of ¹H and ¹³C NMR spectra, which can be compared with experimental results to confirm structural assignments. nrel.gov The accuracy of these predictions is fundamentally limited by the chosen DFT methodology and basis set. nrel.gov Similarly, DFT can predict IR and Raman spectra by calculating the vibrational frequencies and intensities of the molecule's normal modes. mdpi.com

Conformational Analysis and Energy Landscapes

Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

Spectroscopic techniques provide the experimental foundation for understanding the structure, dynamics, and fragmentation of molecules like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, a complete and unambiguous assignment of all atoms in the molecule can be achieved. mdpi.com

For this compound, the ¹H NMR spectrum shows distinct signals for the aromatic protons of the naphthalene ring system and the aliphatic protons of the cyclopropyl group. The ¹³C NMR spectrum provides direct information about the carbon skeleton, with each non-equivalent carbon atom producing a distinct signal. bhu.ac.in Experimental data recorded in deuterated chloroform (B151607) (CDCl₃) provides precise chemical shifts for each nucleus. rsc.org

| ¹³C NMR | ¹H NMR |

| Chemical Shift (δ) ppm | Atom |

| 138.8 | C |

| 133.7 | C |

| 131.9 | C |

| 128.4 | CH |

| 126.3 | CH |

| 125.7 | CH |

| 125.5 | CH |

| 125.3 | CH |

| 123.4 | CH |

| 16.2 | CH |

| 10.1 | CH₂ |

This interactive table presents the experimental ¹³C and ¹H NMR data for this compound, based on data from The Royal Society of Chemistry. rsc.org

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation pattern. wikipedia.org

For this compound (C₁₃H₁₂), the exact molecular weight is 168.23 g/mol . nih.gov In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•), which is a radical cation. msu.edu Due to the stability of the aromatic system, this compound is expected to show a strong molecular ion peak at m/z = 168. libretexts.org

The molecular ion can then undergo fragmentation. wikipedia.org The fragmentation pathways for cyclopropyl-substituted arenes often involve rearrangements and cleavages of the strained ring. Common fragmentation processes include the loss of neutral molecules or radicals.

| m/z | Proposed Fragment | Formula | Note |

| 168 | [C₁₃H₁₂]⁺• | Molecular Ion (M⁺•) | The parent ion. nih.gov |

| 167 | [C₁₃H₁₁]⁺ | [M-H]⁺ | Loss of a hydrogen radical. |

| 141 | [C₁₁H₉]⁺ | [M-C₂H₃]⁺ | Loss of a vinyl radical. |

| 139 | [C₁₁H₇]⁺ | [M-C₂H₅]⁺ | Loss of an ethyl radical after rearrangement. |

| 128 | [C₁₀H₈]⁺• | Naphthalene radical cation | Loss of propene (C₃H₄) from the side chain. |

This interactive table outlines the plausible fragmentation patterns for this compound under mass spectrometry analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the IR spectrum displays characteristic absorption bands that confirm the presence of both the naphthalene aromatic system and the cyclopropyl substituent. mit.edu While specific, fully analyzed spectra for this compound are not extensively detailed in publicly available literature, the expected vibrational modes can be predicted based on the known frequencies for its constituent parts.

The primary regions of interest in the IR spectrum of this compound include:

Aromatic C-H Stretching: The vibrations associated with the C-H bonds on the naphthalene ring typically appear in the region of 3100-3000 cm⁻¹.

Cyclopropyl C-H Stretching: The C-H bonds of the cyclopropyl group are expected to show stretching vibrations at slightly lower frequencies than the aromatic C-H bonds, generally in the 3000-2900 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the fused aromatic rings of the naphthalene core give rise to a series of sharp absorption bands in the 1650-1450 cm⁻¹ region.

Cyclopropyl Ring Vibrations: The cyclopropane (B1198618) ring itself has characteristic "ring breathing" and C-C stretching modes, which are often found in the 1050-1000 cm⁻¹ region.

C-H Bending (Out-of-Plane): The out-of-plane bending vibrations for the aromatic C-H bonds are highly characteristic of the substitution pattern on the naphthalene ring and typically appear as strong bands in the 900-675 cm⁻¹ range.

These spectral features are routinely used to confirm the structure of newly synthesized benzimidazole (B57391) derivatives and other complex molecules. sciforum.net For instance, in related compounds like N-cyclopropylnaphthalene-1-carboxamide, the IR spectrum clearly shows absorption bands corresponding to its core functional groups. evitachem.com

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| C-H Stretch | Aromatic (Naphthalene) | 3100 - 3000 |

| C-H Stretch | Aliphatic (Cyclopropyl) | 3000 - 2900 |

| C=C Stretch | Aromatic (Naphthalene) | 1650 - 1450 |

| Ring "Breathing"/C-C Stretch | Cyclopropyl | 1050 - 1000 |

| C-H Out-of-Plane Bend | Aromatic (Naphthalene) | 900 - 675 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable experimental method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org The technique relies on the diffraction of an X-ray beam by the ordered array of atoms within a single crystal. By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density can be generated, from which the positions of atoms, bond lengths, and bond angles can be determined with high precision. wikipedia.orgresearchgate.net

The process of structure determination via X-ray crystallography involves several key steps:

Crystallization: The first and often most challenging step is to grow a high-quality single crystal of the compound. For complex molecules, this may involve screening numerous solvents and conditions. glycoforum.gr.jp

Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. researchgate.net As the crystal is rotated, a complete set of diffraction data is collected by a detector. glycoforum.gr.jp

Structure Solution and Refinement: The collected diffraction pattern is used to solve the "phase problem" and generate an initial electron density map. This model is then refined computationally to best fit the experimental data. wikipedia.org The quality of the final structure is often assessed by the R-factor (or R₁ value), which represents the agreement between the crystallographic model and the experimental X-ray diffraction data; lower values indicate a better fit. researchgate.net

Computational Supramolecular Chemistry of this compound Derivatives

Computational supramolecular chemistry utilizes in silico methods to investigate the interactions and complexes that are governed by forces other than covalent bonds. numberanalytics.commdpi.com This field has become essential for understanding and predicting the behavior of complex molecular assemblies. mdpi.com By employing techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, researchers can model supramolecular systems with high accuracy, providing insights into host-guest binding, self-assembly, and the nature of the underlying non-covalent interactions. numberanalytics.com

Host-Guest Interactions and Complex Formation

Host-guest chemistry, a central concept in supramolecular chemistry, describes the formation of complexes where a "host" molecule encapsulates a smaller "guest" molecule or ion. wikipedia.org These interactions are driven by non-covalent forces and are often highly selective, a phenomenon known as molecular recognition. wikipedia.orguclouvain.be

Naphthalene units are frequently incorporated into the structure of synthetic host molecules due to their rigid, π-rich surfaces, which are ideal for binding guests. A prominent example is the family of acyclic pillar[n]naphthalenes, which are oligomers made of 2,3-diethoxynaphthalene (B13772719) units. These hosts possess a π-rich cavity capable of forming stable complexes with various cationic and electron-deficient neutral guests.

The binding strength of these host-guest complexes is quantified by the association constant (Kₐ), which can be determined experimentally, often using ¹H NMR titration. Studies on an acyclic pillar researchgate.netnaphthalene, referred to as Tetramer, have shown its ability to bind a range of organic ammonium (B1175870) cations with significant affinity. The driving forces for this complexation include a combination of ion-dipole, C-H···π, and π-π interactions between the host and the guest.

Table 2: Association Constants (Kₐ) for the Complexation of Guests by Acyclic Pillar researchgate.netnaphthalene (Tetramer) in CDCl₃

| Guest Molecule | Guest Type | Association Constant (Kₐ) (M⁻¹) |

| 1,4-Butanediammonium bis(hexafluorophosphate) | Dicationic Ammonium Salt | 10200 ± 1100 |

| 1,6-Hexanediammonium bis(hexafluorophosphate) | Dicationic Ammonium Salt | 3500 ± 320 |

| n-Hexylammonium hexafluorophosphate | Monocationic Ammonium Salt | 1400 ± 120 |

| n-Butylammonium hexafluorophosphate | Monocationic Ammonium Salt | 530 ± 50 |

| Benzylammonium hexafluorophosphate | Monocationic Ammonium Salt | 210 ± 20 |

| Data sourced from Jia et al., 2019. |

Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Interactions)

Non-covalent interactions are the cornerstone of supramolecular chemistry, dictating the structure and stability of molecular assemblies. wikipedia.orgmonash.edu These interactions, though individually weak (typically 1-5 kcal/mol), collectively govern processes like protein folding, crystal formation, and host-guest binding. wikipedia.orgmonash.edu The primary types of non-covalent interactions include hydrogen bonds, van der Waals forces (including dispersion), π-π interactions, and electrostatic forces. wikipedia.org

In systems containing naphthalene moieties, π-π stacking and hydrogen bonding are particularly significant. The aromatic π-system of naphthalene can interact favorably with other π-systems or with cations (cation-π interactions). wikipedia.org

Computational studies are crucial for dissecting these complex interaction networks. For example, the investigation of complexes between 1,4-naphthoquinone (B94277) (a naphthalene derivative) and water molecules reveals a delicate balance of competing non-covalent forces. nih.gov In these systems, water molecules form in-plane O-H···O and C-H···O hydrogen bonds with the naphthoquinone. nih.gov As more water molecules are added, a three-dimensional structure emerges that is stabilized by additional lone pair···π-hole interactions, where the oxygen lone pair of a water molecule interacts with the electron-deficient region above the aromatic ring. nih.gov The precise geometry of these complexes is determined by the interplay of hydrogen bonding, dispersion, and dipole-dipole forces. nih.gov Computational methods that analyze the electron density, such as the Non-Covalent Interaction (NCI) index, can be used to visualize these weak interactions in real space, providing a detailed picture of the forces that hold the supramolecular structure together. nih.govscispace.com

Applications and Emerging Research Areas of 1 Cyclopropylnaphthalene in Chemical Science

Medicinal Chemistry and Drug Discovery

The unique structural and chemical properties of 1-cyclopropylnaphthalene make it a compound of significant interest in medicinal chemistry and drug discovery. organicintermediate.com Its rigid, polycyclic aromatic naphthalene (B1677914) core combined with the three-dimensional, strained cyclopropyl (B3062369) group provides a distinct scaffold for the design of novel therapeutic agents. organicintermediate.comlookchem.com

This compound as a Privileged Scaffold in Drug Design

In drug design, a "privileged scaffold" is a molecular framework that can bind to multiple biological targets with high affinity, serving as a versatile starting point for developing a range of therapeutic agents. The this compound moiety is considered such a scaffold due to its unique combination of a naphthalene ring and a cyclopropyl group. organicintermediate.com This structure can be strategically modified to synthesize drug molecules with specific biological activities. organicintermediate.com It serves as an important intermediate in the synthesis of more complex organic compounds, allowing for further reactions on its naphthalene ring and cyclopropyl group to create molecules with diverse functions. organicintermediate.comlookchem.com

A significant application of the this compound scaffold is in the development of inhibitors for the human urate anion transporter 1 (hURAT1). semanticscholar.orgresearchgate.net URAT1 is a key protein responsible for the reabsorption of uric acid in the kidneys, and its inhibition is a primary therapeutic strategy for treating hyperuricemia and gout. semanticscholar.orgnih.gov

Lesinurad, an approved selective inhibitor of URAT1, features a this compound core. semanticscholar.orgresearchgate.net However, research has focused on developing analogues of Lesinurad to enhance efficacy and reduce potential side effects. semanticscholar.orgresearchgate.net Studies have identified that the this compound core, particularly with methyl or dimethyl substitutions and a carboxylic acid side chain, is crucial for the uric acid-lowering activity of these compounds. semanticscholar.orgresearchgate.netresearchgate.net

For instance, a derivative identified as compound 44, which is an 1H-Imidazole[4,5-b]pyridine derivative, demonstrated a significantly more potent URAT1 inhibitory activity than Lesinurad. semanticscholar.orgresearchgate.net Another derivative, compound 83, was developed as a dual inhibitor, targeting both URAT1 and another uric acid transporter, GLUT9. semanticscholar.orgresearchgate.net These findings underscore the importance of the this compound scaffold in designing next-generation uric acid-lowering agents. researchgate.net

Table 1: URAT1 Inhibitory Activity of Selected this compound Derivatives

| Compound | Description | URAT1 IC₅₀ (µM) | Reference |

| Lesinurad | Approved URAT1 inhibitor with a this compound core. | 13.2 | semanticscholar.orgresearchgate.net |

| Compound 44 | 1H-Imidazole[4,5-b]pyridine derivative. | 1.6 | semanticscholar.orgresearchgate.net |

| URAT1 inhibitor 1 (1g) | A potent URAT1 inhibitor. | 0.032 | medchemexpress.com |

| Compound 83 | Dual inhibitor of URAT1 and GLUT9. | 31.73 (for GLUT9) | researchgate.net |

IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The this compound scaffold is being explored for a variety of other biological activities beyond uric acid regulation. Research indicates that compounds containing both naphthalene and cyclopropyl structures have the potential for antibacterial, antiviral, and anti-tumor properties. organicintermediate.comamericanchemicalsuppliers.com Through structural modification and optimization of this compound, it is possible to synthesize drug molecules with specific biological activities. organicintermediate.com

Antibacterial Activity : Some monoacylgycerols and naphthalene derivatives have shown activity against both gram-positive and gram-negative bacteria. americanchemicalsuppliers.comgoogle.comscielo.br

Antiviral Activity : While some novel cyclopropyl nucleosides did not show significant activity against a range of viruses, other methylenecyclopropane (B1220202) nucleoside analogues have demonstrated a broad spectrum of activity against human herpesviruses. nih.govnih.gov This suggests that the cyclopropyl moiety can be a component of effective antiviral agents. nih.govnih.gov

Anti-tumor Activity : The this compound structure is being investigated for its potential as an anti-tumor agent. organicintermediate.comamericanchemicalsuppliers.com For example, structure-activity relationship studies of 1-aryl-1H-naphtho[2,3-d] organicintermediate.comsemanticscholar.orgresearchgate.nettriazole-4,9-dione derivatives, which contain a naphthalene-like core, have led to the discovery of potent dual inhibitors of IDO1 and TDO, enzymes targeted in cancer immunotherapy. nih.gov Clinical trials are also underway to evaluate the anti-tumor activity of compounds targeting proteins involved in cancer growth. cancer.gov

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds by identifying which parts of a molecule are key to its biological effects. For derivatives of this compound, SAR studies have provided valuable insights, particularly in the context of URAT1 inhibitors.

Key findings from SAR studies on URAT1 inhibitors based on the this compound scaffold include:

The this compound core is a critical component for activity. researchgate.netresearchgate.net

The presence of a carboxylic acid side chain is important for lowering uric acid levels. semanticscholar.orgresearchgate.netresearchgate.net

Modifications to the side chains, such as methyl or dimethyl substitutions, can influence potency. semanticscholar.orgresearchgate.net

Replacing the carboxylic acid with bioisosteres, such as an N-(pyridin-3-yl) sulfonamide moiety, can lead to novel and highly active URAT1 inhibitors. researchgate.net

General SAR studies on naphthalene derivatives have shown that biological activity is often influenced by parameters such as hydrophobicity (pi), electronic effects (F and R constants), and molar connectivity (1Xvsub). nih.gov These principles guide the modification of the this compound scaffold to enhance desired biological activities.

Table 2: Summary of Key SAR Findings for this compound-based URAT1 Inhibitors

| Molecular Feature | Impact on Activity | Reference |

| This compound Core | Essential for URAT1 inhibitory activity. | researchgate.netresearchgate.net |

| Carboxylic Acid Group | Important for uric acid lowering effects. | semanticscholar.orgresearchgate.netresearchgate.net |

| Methyl/Dimethyl Substitution | Can enhance potency. | semanticscholar.orgresearchgate.net |

| Bioisosteric Replacement of Acid | Can lead to novel, highly active inhibitors. | researchgate.net |

Exploration of Biological Activities (e.g., Antibacterial, Antiviral, Anti-tumor)

Bioisosteric Replacements and Scaffold Hopping Strategies

Bioisosteric replacement and scaffold hopping are key strategies in modern drug design used to optimize lead compounds. spirochem.comuniroma1.it Bioisosterism involves substituting one atom or group with another that has similar physical or chemical properties to enhance potency, alter metabolic pathways, or reduce toxicity. drughunter.comnih.gov Scaffold hopping aims to discover structurally novel compounds by modifying the central core structure of a known active molecule, which can lead to new intellectual property and improved drug-like properties. uniroma1.itrsc.orgbiosolveit.de

These strategies have been applied to derivatives of this compound, most notably in the optimization of Lesinurad. researchgate.net Researchers modified all three structural components of Lesinurad by applying scaffold hopping and bioisosterism to discover new URAT1 inhibitors with improved potency and better druggability. researchgate.net One approach considered was to modify the cyclopropylnaphthalene group to enhance its flexibility, thereby improving how it fits into its biological target. researchgate.net This demonstrates the utility of these advanced medicinal chemistry techniques in leveraging the this compound scaffold to develop superior drug candidates. researchgate.netresearchgate.net

Pharmacokinetic and Pharmacodynamic Considerations of Derivatives

The pharmacokinetic (what the body does to a drug) and pharmacodynamic (what the drug does to the body) profiles of a drug candidate are critical for its success. A major goal in developing derivatives of this compound has been to achieve favorable pharmacokinetic properties. researchgate.net

For example, the development of Lesinurad analogues was driven by the need for improved drug-like pharmacokinetics. researchgate.net Several of the resulting compounds, including derivatives 44, 54, and 83, demonstrated promising pharmacokinetic profiles in preclinical studies. researchgate.net Scaffold hopping is a frequently used strategy to improve pharmacokinetics by replacing a part of the molecule that is metabolically unstable. rsc.org

Furthermore, this compound itself has been proposed as a potential drug carrier. organicintermediate.com Its specific solubility and stability could allow it to encapsulate poorly soluble drugs, thereby improving their solubility and bioavailability. organicintermediate.com By modifying its surface, it might also be possible to achieve targeted drug delivery, which would reduce the drug's distribution to non-target tissues and lower the risk of side effects. organicintermediate.com

Materials Science and Polymer Chemistry

The distinct molecular architecture of this compound, featuring a strained, three-membered cyclopropyl ring attached to a large, aromatic naphthalene system, presents intriguing possibilities in the realm of materials science and polymer chemistry. organicintermediate.com This combination of a rigid, planar aromatic unit with a compact, three-dimensional aliphatic ring allows for the potential development of novel materials with unique structural and functional properties.

This compound is being explored as a monomer for creating high-performance polymers. organicintermediate.com The integration of its rigid naphthalene core and reactive cyclopropyl group into a polymer backbone is a strategy aimed at synthesizing materials with superior characteristics. organicintermediate.com

The incorporation of the rigid and bulky naphthalene unit from this compound into a polymer chain can significantly enhance the material's mechanical strength and thermal stability. organicintermediate.commdpi.com The planarity of the naphthalene ring promotes intermolecular π–π stacking, leading to more ordered and tightly packed polymer chains. This structural rigidity restricts segmental motion, which can result in a higher glass transition temperature (Tg) and improved resistance to thermal degradation. mdpi.comrsc.org For instance, polymers incorporating aromatic and rigid structures often exhibit high thermal stability, with decomposition temperatures sometimes exceeding 340°C. rsc.org The presence of such rigid groups is a well-known strategy for developing polymers with high strength and thermal resilience, suitable for demanding applications. mdpi.commdpi.com

Table 1: Potential Impact of Structural Units on Polymer Properties

| Structural Unit | Property Influence | Expected Outcome in Polymers |

| Naphthalene Core | Rigidity, Planarity, Aromaticity | Increased thermal stability (higher Tg), enhanced mechanical strength, potential for charge transport. |

| Cyclopropyl Group | Strain, Reactivity, 3D Structure | Site for functionalization, potential to modify chain packing and solubility. organicintermediate.com |

This table illustrates the theoretical contributions of the constituent parts of the this compound monomer to the final properties of a polymer.

A common challenge with polymers containing large, rigid aromatic units is their limited solubility in common organic solvents, which complicates their synthesis, characterization, and processing. rsc.orgrsc.org The cyclopropyl group in this compound offers a reactive site that can be chemically modified to introduce various functional groups. organicintermediate.com For example, attaching flexible alkyl or other solubilizing chains can disrupt the tight packing of the polymer chains, thereby improving their solubility and processability. nih.gov This functionalization is a critical step in making these high-performance materials compatible with standard fabrication techniques like solution casting or spin coating, which are essential for creating thin films for electronic or other advanced applications. rsc.orgmdpi.com

The naphthalene component of this compound possesses a conjugated π-electron system, which allows it to absorb and emit light, making it a candidate for applications in organic optoelectronic devices. organicintermediate.comwikipedia.org Materials with such aromatic structures are fundamental to the field of organic electronics, which includes devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). mdpi.commdpi.com The electronic properties of the naphthalene core, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be fine-tuned by substituents. mdpi.comrsc.org The cyclopropyl group, while not conjugated, can influence these electronic levels through inductive effects, potentially allowing for the precise tuning of the material's optoelectronic properties for optimized device performance. organicintermediate.commdpi.com Although specific applications of polymers derived solely from this compound are still in early research stages, the foundational properties of the molecule suggest its potential value in this field. organicintermediate.comresearchgate.net

Smart materials are designed to exhibit a controlled and often reversible change in their properties in response to external stimuli such as light, temperature, or electric fields. rsc.orgatriainnovation.comnih.gov The photoresponsive nature of the naphthalene unit suggests that polymers incorporating this compound could be developed as photoactive or photo-switchable materials. atriainnovation.comnsf.gov

Furthermore, the field of metamaterials involves creating artificially structured materials that exhibit properties not found in nature. mdpi.comaps.org The design of these materials relies on the precise arrangement of their constituent building blocks. mdpi.commech-mat.com The well-defined structure of this compound could potentially be used as a component in the bottom-up fabrication of metamaterials with tailored optical or electromagnetic properties. mdpi.comnih.gov However, the design and fabrication of such complex structures remain a significant scientific challenge. aps.orgreddit.com

Synthesis of Polymers with Enhanced Mechanical Strength and Thermal Stability

Applications in Organic Optoelectronic Devices

Photochemistry and Photophysical Properties

The photochemistry and photophysical properties of this compound are primarily dictated by the naphthalene chromophore, which is known for its distinct absorption and fluorescence characteristics. mdpi.com The cyclopropyl substituent, through electronic and steric interactions, can modulate these properties. vt.edu

Upon absorption of UV light, the naphthalene moiety is promoted to an excited electronic state (S1). princeton.eduslideshare.net From this state, it can relax back to the ground state (S0) via several pathways, including the emission of light as fluorescence or through non-radiative processes. princeton.edu The presence of the cyclopropyl group can influence the rates of these de-excitation processes, thereby affecting the fluorescence quantum yield (the efficiency of light emission) and the fluorescence lifetime. mdpi.comicrc.ac.irnih.gov

Studies on related substituted naphthalenes show that both electron-donating and electron-withdrawing groups can cause shifts in the absorption and emission spectra. mdpi.com The cyclopropyl group's interaction with the naphthalene π-system can alter the energy of the excited state. vt.edu Furthermore, under certain conditions, photochemical reactions can occur from the excited state. For instance, electrochemical studies have shown that the radical cation of this compound can undergo ring-opening of the cyclopropane (B1198618) ring. vt.edu The study of these photophysical and photochemical pathways is crucial for applications in areas like molecular sensors and photo-switchable devices. nih.govuea.ac.ukrsc.orgmarquette.edu

Table 2: Key Photophysical Parameters

| Parameter | Description | Relevance to this compound |

| Absorption Maximum (λ_max) | The wavelength at which a substance shows maximum absorbance of light. | Determined by the naphthalene chromophore, influenced by the cyclopropyl substituent. mdpi.com |

| Emission Maximum (λ_em_) | The wavelength at which a substance shows maximum fluorescence intensity. | Characterizes the energy of the emitted photon after excitation. icrc.ac.ir |

| Fluorescence Quantum Yield (Φ_f_) | The ratio of photons emitted to photons absorbed. | A measure of the efficiency of the fluorescence process. icrc.ac.irrsc.org |

| Fluorescence Lifetime (τ_f_) | The average time the molecule spends in the excited state before returning to the ground state. | Provides insight into the dynamics of the excited state and competing non-radiative decay pathways. mdpi.comrsc.org |

Photoinduced Electron Transfer Processes

Photoinduced electron transfer (PET) is a fundamental process where an electron is transferred from a photoexcited donor molecule to an acceptor, creating a charge-separated state. numberanalytics.comnaturalspublishing.com This process is critical in fields like artificial photosynthesis and the development of molecular sensors. pku.edu.cnumich.edumiami.educhemrxiv.org The efficiency of PET is governed by factors including the distance between the donor and acceptor, their redox potentials, and the energy of the absorbed photon, often described by the Rehm-Weller equation. naturalspublishing.com

Despite the extensive study of PET in various naphthalene-based systems, such as naphthalimides used in rotaxanes nih.gov, specific research detailing the role of This compound in photoinduced electron transfer processes, its photophysical properties in this context, or any associated research findings, could not be located in the available literature.

Photosensitization and Photopolymerization Applications

Photosensitizers are molecules that absorb light and transfer the energy to another molecule, initiating a chemical reaction without being consumed themselves. nih.gov This process is foundational to applications like photodynamic therapy mdpi.comnih.govrsc.orgrsc.org and photopolymerization. ethz.chmdpi.comresearchgate.netnih.gov In photopolymerization, a photosensitizer or photoinitiator absorbs light to create reactive species (radicals or cations) that initiate the polymerization of monomers and oligomers to form a solid polymer. mdpi.comnih.gov

No specific studies or detailed findings on the application of This compound as a photosensitizer or its use in photopolymerization processes are present in the accessible scientific literature.

Continuous Flow Photochemistry for Synthesis

Continuous flow photochemistry utilizes micro- or mesoscale reactors to perform photochemical reactions. This technique offers significant advantages over traditional batch methods, including superior light penetration, precise control over reaction time, and improved safety and scalability. mdpi.comrsc.org It has been successfully applied to the synthesis of various complex molecules, including those with cyclopropane rings. mdpi.comrsc.org

However, a search of the available literature did not yield any specific research articles or data concerning the synthesis of This compound using continuous flow photochemistry or its use as a substrate or catalyst in such a system.

Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. wikipedia.org A central theme is host-guest chemistry, where a larger "host" molecule selectively binds a smaller "guest" molecule. wikipedia.orgmagtech.com.cn This field has led to the development of functional materials, molecular sensors, and drug delivery systems. magtech.com.cnrsc.org

While the principles of supramolecular chemistry are well-documented, specific research involving This compound within this domain is not available in the public literature.

The design and synthesis of host molecules, such as cyclophanes, calixarenes, and pillararenes, often utilize aromatic building blocks to create a pre-organized cavity for guest binding. wikipedia.orgrsc.org Naphthalene units have been used to construct novel macrocyclic hosts like prismarenes, which show a strong affinity for specific guest molecules. nih.gov

There are no available research findings or examples in the scientific literature describing the design or synthesis of host molecules that specifically incorporate the This compound moiety as a structural component.

Mechanically interlocked molecules (MIMs), such as catenanes (composed of interlocked rings) and rotaxanes (a wheel-like molecule threaded on an axle), are connected by a mechanical bond rather than a covalent one. naturalspublishing.comweebly.comwikipedia.org The synthesis of these complex architectures represents a significant area of supramolecular chemistry, with applications in molecular machines and stimuli-responsive materials. weebly.comnih.govspringernature.com

A thorough literature search found no evidence of This compound being used as a building block, stopper group, or any other component in the synthesis or development of catenanes or rotaxanes.

Q & A

Basic: What are the standard synthetic protocols for preparing 1-cyclopropylnaphthalene, and how can its purity be validated?

Answer:

this compound is typically synthesized via cross-coupling reactions. A validated method involves reacting 1-bromonaphthalene with cyclopropylboronic acid under palladium catalysis (e.g., Suzuki-Miyaura coupling). Key parameters include:

- Reaction time : 24 hours for optimal yield (90%) .

- Characterization : Use -NMR ( 8.45–0.78 ppm) and -NMR ( 139.3–6.6 ppm) to confirm structure. HRMS (CH) provides molecular ion verification .

- Purity validation : Combine gas chromatography (GC) with mass spectrometry (GC-MS) to detect impurities.

Basic: How can researchers assess the environmental stability and degradation pathways of this compound?

Answer:

Environmental stability studies should focus on:

- Photodegradation : Expose the compound to UV light and monitor breakdown products via HPLC or LC-MS.

- Hydrolysis : Test stability in aqueous buffers (pH 3–9) at varying temperatures.

- Data interpretation : Compare results with structurally similar compounds (e.g., methylnaphthalenes) to infer degradation mechanisms .

Advanced: What experimental strategies resolve contradictions in reported toxicity data for this compound?

Answer:

Contradictions often arise from differences in study design or species-specific responses. To address this:

Risk of Bias Assessment : Use tools like Table C-7 () to evaluate randomization, blinding, and dose accuracy in animal studies.

Meta-analysis : Aggregate data from controlled exposure studies (e.g., inhalation vs. oral routes) and apply statistical models (e.g., fixed-effects models) to identify confounding variables .

Mechanistic Studies : Investigate metabolic pathways (e.g., cytochrome P450 interactions) to explain species disparities .

Advanced: How can computational modeling predict the reactivity of this compound in catalytic systems?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack.

- Molecular Dynamics (MD) : Simulate interactions with catalysts (e.g., Pd complexes) to optimize reaction conditions.

- Validation : Compare predicted activation energies with experimental kinetic data .

Advanced: What are the critical data gaps in understanding the chronic health effects of this compound?

Answer:

Identified gaps include:

- Long-term exposure : No studies on carcinogenicity or endocrine disruption in mammals .

- Susceptible populations : Limited data on age- or disease-modulated toxicity .

- Biomonitoring : Lack of validated biomarkers for human exposure assessment.

Research priorities : Prioritize inhalation studies in rodents (Table B-1, ) and develop sensitive analytical methods (e.g., LC-MS/MS) for trace detection in biological matrices .

Methodological: How should researchers design studies to evaluate the environmental partitioning of this compound?

Answer:

- Phase partitioning experiments : Measure octanol-water () and air-water () partition coefficients.

- Sediment adsorption : Use batch equilibration methods with varying organic carbon content.

- Data reporting : Follow frameworks in (e.g., environmental monitoring tables for air, water, soil).

Methodological: What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.